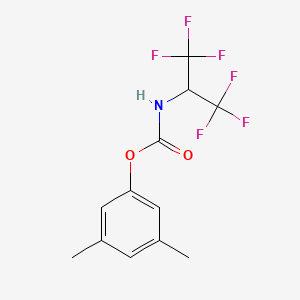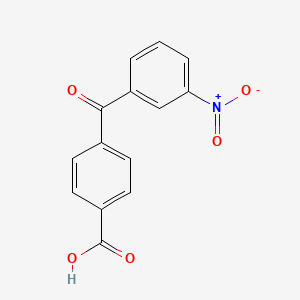![molecular formula C21H17N3O B5751734 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B5751734.png)
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is fused with a phenyl group and an amino phenol moiety. The compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Amination Reaction: The amino group is introduced through a nucleophilic substitution reaction, where the quinazoline derivative is treated with an amine source such as aniline under suitable conditions.
Phenol Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
3-Amino-2-methyl-quinazolin-4-one: A similar compound with a quinazoline core and an amino group, known for its anticancer and antimicrobial activities.
4-Methylquinazoline: A simpler quinazoline derivative with a methyl group, used in various organic synthesis applications.
Phenylquinazoline: A quinazoline derivative with a phenyl group, studied for its potential biological activities.
Uniqueness
3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and phenol groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)20-23-19-8-3-2-7-18(19)21(24-20)22-16-5-4-6-17(25)13-16/h2-13,25H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQQLOPFWROBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE](/img/structure/B5751652.png)




![3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751742.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINE](/img/structure/B5751755.png)
![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-CYCLOHEXYLACETAMIDE](/img/structure/B5751760.png)

